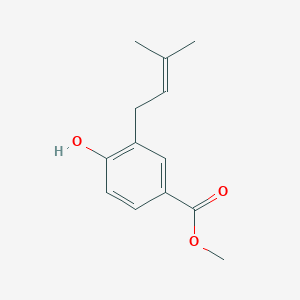

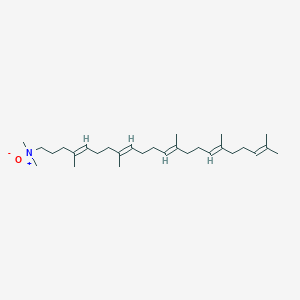

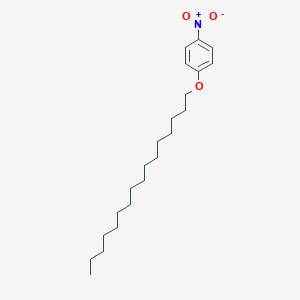

Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate” is an intermediate of the MEP pathway (non-mevalonate pathway) of isoprenoid biosynthesis . It is also known as (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP or HMB-PP) .

Synthesis Analysis

The synthesis of “Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate” involves the enzyme (E)-4-hydroxy-3-methylbut-2-enyl diphosphate synthase (HDS), which is essentially involved in the MEP pathway . The substrate hydroxyl group first binds to the IspH [4Fe-4S] cluster and then receives an electron to form an HMBPP- [4Fe-4S] complex, similar to a π or 2-alkenyl/metallacycle complex, which is then dehydrated to form a 1-allyl intermediate .Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate” is distinctive from that of the HDR protein from Escherichia coli in the residues involved in the hydrogen-bond network that surrounds the substrate .Chemical Reactions Analysis

In the presence of NADPH, it catalyzes the reductive dihydroxylation of 4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) to produce IPP and DMAPP, while in the presence of nicotinamide adenine dinucleotide phosphate (NADP + ), it oxidizes dehydration of IPP to HMBPP .Applications De Recherche Scientifique

Compound Isolation and Analysis

Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate, along with other compounds, was isolated from Zanthoxylum ailanthoides. These compounds were analyzed for their inhibitory effects on superoxide anion generation and elastase release in human neutrophils, indicating potential anti-inflammatory applications (Chung et al., 2013).

Synthesis and Characterization

This compound is involved in the synthesis and characterization of polymeric metal complexes. These complexes have demonstrated potential in catalytic activities, particularly in the oxidation of aldehydes to carboxylic acids (Ingole et al., 2013).

Benzylation Reactions

Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate is utilized in benzylation reactions of 1,3-dicarbonyl compounds. These reactions, catalyzed by iron chloride hexahydrate, are significant for producing pharmaceutically relevant compounds (Kischel et al., 2007).

Cytotoxic Activity Evaluation

Compounds including methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate have been isolated from Garcinia cowa and evaluated for cytotoxic activities against breast and lung cancer cell lines. This suggests potential application in cancer research (Wahyuni et al., 2015).

Potential in Psychoactive Studies

The compound has been associated with the study of benzyl derivatives in the fungus Eurotium repens, showing binding affinity to human opioid or cannabinoid receptors. This highlights its potential relevance in psychoactive substance research (Gao et al., 2011).

Orientations Futures

The future directions for “Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate” research could involve exploring its biotechnological potential. Many studies have revealed that isoprenoid compounds are an alternative to petroleum-derived fuels. Thus, ecofriendly methods harnessing the MEP pathway in microbes to synthesize isoprenoid compounds and IspH itself have received notable attention from researchers .

Propriétés

Numéro CAS |

101511-34-6 |

|---|---|

Nom du produit |

Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate |

Formule moléculaire |

C13H16O3 |

Poids moléculaire |

220.26 g/mol |

Nom IUPAC |

methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate |

InChI |

InChI=1S/C13H16O3/c1-9(2)4-5-10-8-11(13(15)16-3)6-7-12(10)14/h4,6-8,14H,5H2,1-3H3 |

Clé InChI |

VTTIBUAIXVAPKR-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C=CC(=C1)C(=O)OC)O)C |

SMILES canonique |

CC(=CCC1=C(C=CC(=C1)C(=O)OC)O)C |

Autres numéros CAS |

101511-34-6 |

Synonymes |

methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)

![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)

![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)

![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)

![3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid](/img/structure/B10397.png)